molecular formula C13H18N2O4 B14840899 Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate

Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate

Cat. No.: B14840899
M. Wt: 266.29 g/mol
InChI Key: BBWUAMUASDLEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group attached to a pyridine ring substituted with acetyl and hydroxyl groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and subsequent reaction at low temperatures . The reaction mixture is then stirred at room temperature for an extended period, and the product is purified through recrystallization.

Chemical Reactions Analysis

Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate involves its interaction with specific molecular targets. The acetyl and hydroxyl groups on the pyridine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, particularly its acetyl and hydroxyl substitutions, which contribute to its distinct chemical behavior and research applications.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

tert-butyl N-[(6-acetyl-5-hydroxypyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-8(16)11-10(17)5-9(6-14-11)7-15-12(18)19-13(2,3)4/h5-6,17H,7H2,1-4H3,(H,15,18)

InChI Key

BBWUAMUASDLEBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)CNC(=O)OC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.